molecular formula C10H22O2 B14261727 1-(1-Ethoxypropoxy)-3-methylbutane CAS No. 238757-30-7

1-(1-Ethoxypropoxy)-3-methylbutane

Cat. No.: B14261727
CAS No.: 238757-30-7
M. Wt: 174.28 g/mol
InChI Key: WMLCXIOXLJBRRH-UHFFFAOYSA-N
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Description

1-(1-Ethoxypropoxy)-3-methylbutane is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This compound has a unique structure with an ethoxypropoxy group attached to a methylbutane backbone, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethoxypropoxy)-3-methylbutane typically involves the reaction of 3-methyl-1-butanol with 1-bromo-2-ethoxypropane in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 3-methyl-1-butanol is replaced by the ethoxypropoxy group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethoxypropoxy)-3-methylbutane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

1-(1-Ethoxypropoxy)-3-methylbutane has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Studied for its potential effects on biological systems and its role as a bioactive compound.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(1-Ethoxypropoxy)-3-methylbutane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(1-Methoxypropoxy)-3-methylbutane
  • 1-(1-Propoxypropoxy)-3-methylbutane
  • 1-(1-Butoxypropoxy)-3-methylbutane

Comparison: 1-(1-Ethoxypropoxy)-3-methylbutane is unique due to its specific ethoxypropoxy group, which imparts distinct chemical and physical properties compared to its analogs. For instance, the presence of the ethoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

238757-30-7

Molecular Formula

C10H22O2

Molecular Weight

174.28 g/mol

IUPAC Name

1-(1-ethoxypropoxy)-3-methylbutane

InChI

InChI=1S/C10H22O2/c1-5-10(11-6-2)12-8-7-9(3)4/h9-10H,5-8H2,1-4H3

InChI Key

WMLCXIOXLJBRRH-UHFFFAOYSA-N

Canonical SMILES

CCC(OCC)OCCC(C)C

Origin of Product

United States

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